Cas no 89556-83-2 (Acenaphthylenol)

Acenaphthylenol structure
Acenaphthylenol structure
Product Name:Acenaphthylenol
CAS No:89556-83-2
Molecular Formula:C12H8O
Molecular Weight:168.191323280334
CID:596682
PubChem ID:12007733

Acenaphthylenol Properties

Names and Identifiers

    • Acenaphthylenol
    • acenaphthylen-1-ol
    • DTXSID00475693
    • SCHEMBL130420
    • 89556-83-2
    • hydroxyacenaphthalene
    • InChIKey: YNVMLVRRRZVVKH-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-7,13H
    • SMILES: C1=CC2=C3C(=C1)C=C(C3=CC=C2)O

Computed Properties

  • Exact Mass: 168.057514874g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 168.057514874g/mol
  • Heavy Atom Count: 13
  • Complexity: 244
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

Acenaphthylenol Related Literature

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